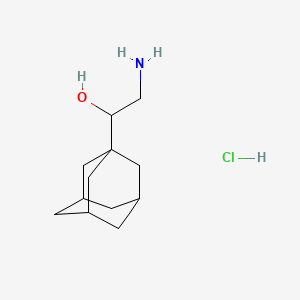![molecular formula C11H16N2O2S B6145070 N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide CAS No. 1157790-39-0](/img/no-structure.png)
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide (N-CPMAS) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the sulfonamide family and is composed of a cyclopropylmethyl group attached to an aminophenyl group. N-CPMAS has been used in a wide range of experiments and studies, including biochemical and physiological research, as well as in the development of new synthetic compounds.
Applications De Recherche Scientifique
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, as a substrate for the enzyme tyrosine kinase, and as a substrate for the enzyme glutathione S-transferase. Additionally, it has been used as a ligand for the identification of binding sites on proteins, as a probe for the detection of nucleic acid-protein interactions, and as a tool for the study of protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide is not fully understood. However, it is believed to interact with proteins and other molecules in a variety of ways. For example, it is thought to be able to bind to proteins through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, it is thought to be able to interact with nucleic acids and other molecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell functions. Additionally, it has been shown to have an effect on the expression of various genes, including those involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. Additionally, it is relatively inexpensive and is soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it is not very stable in the presence of light or heat.
Orientations Futures
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has a wide range of potential future applications. For example, it could be used in the development of new drugs, as a tool for the study of protein-protein interactions, and as a substrate for enzyme assays. Additionally, it could be used in the development of new synthetic compounds and as a tool for the identification of binding sites on proteins. Finally, it could be used in the design of new diagnostic tests, as a tool for the detection of nucleic acid-protein interactions, and as an inhibitor of protein kinases.
Méthodes De Synthèse
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide is synthesized using a two-step process. The first step involves the reaction of cyclopropylmethyl amine with 4-chlorobenzoyl chloride in the presence of a base. This reaction produces the cyclopropylmethyl aminobenzoyl chloride intermediate, which is then reacted with methanethiosulfonate to produce N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide. The reaction is carried out in an inert atmosphere and at a temperature of 40-50°C.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide involves the reaction of 4-[(cyclopropylmethyl)amino]benzenesulfonamide with formaldehyde in the presence of sodium cyanoborohydride to form N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide.", "Starting Materials": [ "4-[(cyclopropylmethyl)amino]benzenesulfonamide", "Formaldehyde", "Sodium cyanoborohydride" ], "Reaction": [ "To a solution of 4-[(cyclopropylmethyl)amino]benzenesulfonamide (1.0 g, 4.2 mmol) in methanol (20 mL) was added formaldehyde (0.5 mL, 6.3 mmol) and sodium cyanoborohydride (0.5 g, 7.9 mmol).", "The reaction mixture was stirred at room temperature for 24 hours.", "The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (50 mL).", "The organic layer was washed with water (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.", "The residue was purified by flash chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide as a white solid (0.8 g, 70% yield)." ] } | |
Numéro CAS |
1157790-39-0 |
Nom du produit |
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide |
Formule moléculaire |
C11H16N2O2S |
Poids moléculaire |
240.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



